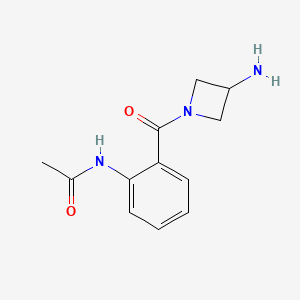

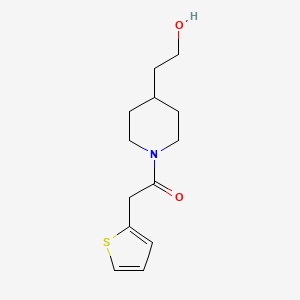

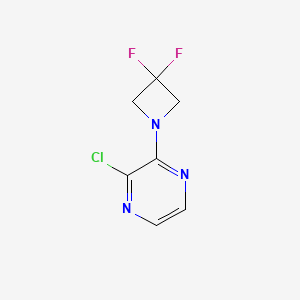

2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine

Übersicht

Beschreibung

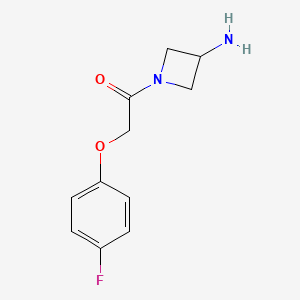

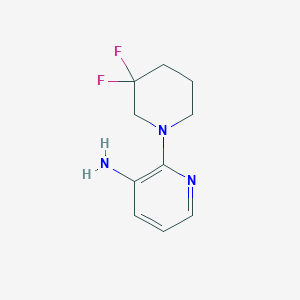

2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C7H6ClF2N3 and its molecular weight is 205.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

A series of novel 2-azetidinones were synthesized from pyrazine-2,3-dicarboxylic acid, leading to compounds with significant antimicrobial activity. The process involved converting pyrazine-2,3-dicarboxylic acid to the corresponding diester, followed by hydrazinolysis, and then reacting with different substituted pyridine-2-carbaldehyde to produce new Schiff bases. These bases were further reacted to yield new derivatives, showcasing a method for creating compounds with potential antibacterial and antifungal properties (Ayyash & Habeeb, 2019).

Antimicrobial Activity

Research has synthesized azetidin-2-one containing pyrazoline derivatives, which were evaluated for their antimicrobial activity. The study highlighted the synthesis process and the antimicrobial assessment of these compounds, indicating their potential in combating microbial infections (Shailesh, Pankaj, & Patel Amr, 2012).

Intermediate for Anticancer Drugs

3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine was synthesized as an important intermediate for small molecule anticancer drugs. This compound was produced through a multi-step process including substitution, acylation, cyclization, and chlorination reactions, showcasing its role in the development of anticancer therapeutics (Zhang et al., 2019).

Antibacterial and Antifungal Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety were synthesized for use as antibacterial agents. This research aimed at creating new compounds with high antibacterial activities, contributing to the development of new antibiotics (Azab, Youssef, & El-Bordany, 2013).

Wirkmechanismus

Target of Action

This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .

Mode of Action

As with many novel compounds, the specific interactions with its potential targets are the subject of ongoing research .

Biochemical Pathways

Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Biochemische Analyse

Biochemical Properties

2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine plays a role in various biochemical reactions due to its structural features. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound may also interact with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can influence the compound’s stability, reactivity, and overall biochemical behavior .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, potentially affecting the production and utilization of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound may bind to specific receptors or enzymes, altering their activity and downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced phosphorylation of target proteins and subsequent changes in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. High doses of the compound can result in adverse effects, such as organ toxicity or disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells. Once inside the cells, it can interact with intracellular proteins and accumulate in specific compartments. The distribution of the compound within tissues can affect its overall pharmacokinetics and biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Eigenschaften

IUPAC Name |

2-chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N3/c8-5-6(12-2-1-11-5)13-3-7(9,10)4-13/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYNRXZKQKWADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CN=C2Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.